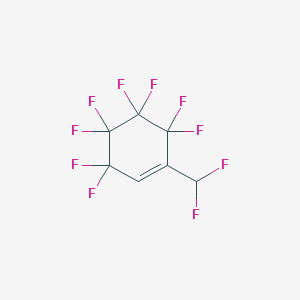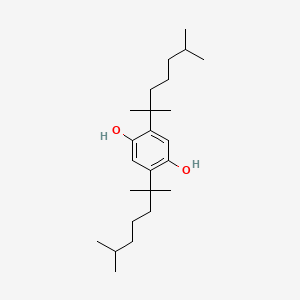
Ethanedithial, S,S,S',S'-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedithial, S,S,S’,S’-tetraoxide is a chemical compound known for its unique structural properties and reactivity It is a derivative of ethanedithial, where the sulfur atoms are oxidized to form tetraoxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanedithial, S,S,S’,S’-tetraoxide can be synthesized through the oxidation of ethanedithial. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often under mild temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of ethanedithial, S,S,S’,S’-tetraoxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can also enhance the efficiency of the oxidation process. Safety measures are crucial due to the reactive nature of the oxidizing agents used.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedithial, S,S,S’,S’-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to ethanedithial or other lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where the tetraoxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield ethanedithial, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanedithial, S,S,S’,S’-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ethanedithial, S,S,S’,S’-tetraoxide exerts its effects involves its ability to interact with various molecular targets. The tetraoxide groups can participate in redox reactions, altering the oxidation state of other molecules. This reactivity can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanedithial: The parent compound, which lacks the tetraoxide groups.
1,2-Ethanedithiol: A related compound with two thiol groups.
1,3-Dithiolanes: Compounds with a similar sulfur-containing ring structure.
Uniqueness
Ethanedithial, S,S,S’,S’-tetraoxide is unique due to the presence of the tetraoxide groups, which impart distinct reactivity and properties. This makes it valuable for specific applications where such reactivity is desired, distinguishing it from other similar sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
110505-91-4 |
|---|---|
Molekularformel |
C2H2O4S2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1,2-disulfonylethane |
InChI |
InChI=1S/C2H2O4S2/c3-7(4)1-2-8(5)6/h1-2H |
InChI-Schlüssel |
UBKBSFKVVVLUEO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S(=O)=O)C=S(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

